1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a dimethyl group and a trifluoroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4,4-dimethylcyclohexanone with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Solvents: Common solvents like dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethanol moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanoic acid.
Reduction: Formation of 4,4-dimethylcyclohexanol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to inflammation, microbial growth, or metabolic processes.
Comparison with Similar Compounds
- 1-(4,4-Dimethylcyclohexyl)ethanol
- 2,2,2-Trifluoroethanol
- 4,4-Dimethylcyclohexanone
Comparison: 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of both a cyclohexane ring and a trifluoroethanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where similar compounds may not be as effective.
Properties
Molecular Formula |
C10H17F3O |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H17F3O/c1-9(2)5-3-7(4-6-9)8(14)10(11,12)13/h7-8,14H,3-6H2,1-2H3 |
InChI Key |
BGIVCXJOWDENQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(C(F)(F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.